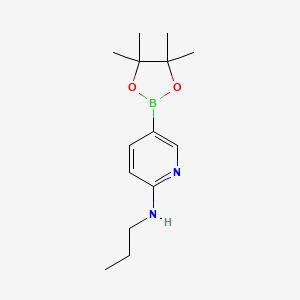

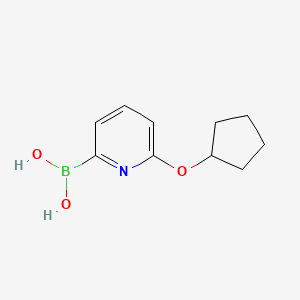

N-プロピル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

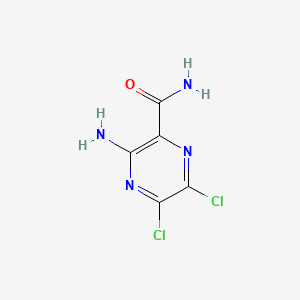

“N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This property can be utilized in various chemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .科学的研究の応用

有機合成中間体

この化合物は、有機合成において汎用性の高い中間体として役立ちます。 そのボロン酸エステル基は、特に鈴木-宮浦クロスカップリング反応 において有用であり、これは複雑な有機分子の合成において炭素-炭素結合を形成するために不可欠です。この反応は、その穏和な条件とさまざまな官能基に対する許容性のために広く適用されています。

創薬

医薬品分野では、化合物のボロン酸エステル官能基が、薬物候補の合成に使用されています。 例えば、それはグルタミン酸トランスポーターEAAT2活性化剤 の開発に使用され、アルツハイマー病などの神経疾患の治療に潜在的な用途があります。

触媒

この化合物は、触媒においても重要であり、特にボロン部分の他の基質への転移を伴う反応において重要です。 これには、プロト脱ボロン化 が含まれ、これは特定の触媒サイクルにおける重要なステップであり、複雑な構造を持つ新しい分子を生成するために使用できます。

作用機序

Target of Action

Compounds with similar structures have been used in various chemical reactions, such as borylation .

Mode of Action

Boronic acids and their derivatives, like this compound, are known to interact with various biological targets through covalent and non-covalent interactions .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent complexes with proteins, carbohydrates, and other biological molecules .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .

Result of Action

Boronic acids and their derivatives are known to exhibit various biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the reactivity of boronic acids and their derivatives can be influenced by the pH of the environment .

将来の方向性

Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They can be used to protect diols in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can also be used as enzyme inhibitors or specific ligand drugs . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.

生化学分析

Biochemical Properties

Boronic esters, such as this compound, are known to be involved in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been detailed.

Cellular Effects

Boronic esters are known to have various effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic esters are generally stable and do not degrade easily .

Metabolic Pathways

Boronic esters are known to be involved in various metabolic pathways .

Transport and Distribution

Boronic esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic esters are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

特性

IUPAC Name |

N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-6-9-16-12-8-7-11(10-17-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCVPSDEHVTWFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745313 |

Source

|

| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313760-65-4 |

Source

|

| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313760-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

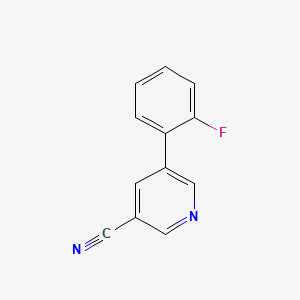

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)

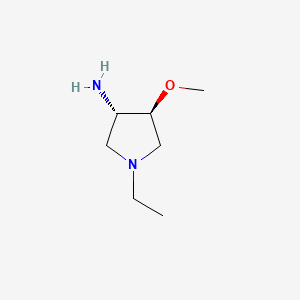

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)

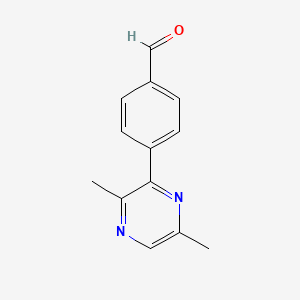

![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)